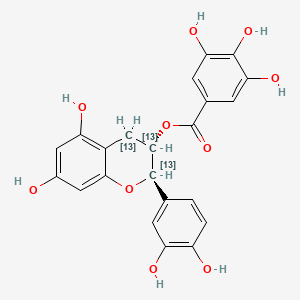

(+)-Catechin Gallate-13C3

Description

Significance of Stable Isotope Tracers in Advanced Biochemical Investigations

Stable isotope tracers are indispensable tools for investigating the metabolism of crucial biomolecules like carbohydrates, fats, and proteins in living organisms. maastrichtuniversity.nl The fundamental principle involves labeling a molecule with one or more stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), to distinguish it from its naturally occurring, unlabeled counterpart. maastrichtuniversity.nlmdpi.com This distinction, based on a slight difference in mass, allows for detection and quantification using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlsilantes.com

A key advantage of using stable isotopes is their non-radioactive nature, which makes them safe for in vivo studies in humans. maastrichtuniversity.nl This safety profile has enabled researchers to gain profound insights into metabolic pathways and their regulation under various physiological conditions, such as during exercise or in the context of diseases like type 2 diabetes and cancer. maastrichtuniversity.nlmdpi.com By tracking the labeled atoms, scientists can elucidate metabolic fluxes, identify nutrient utilization patterns, and understand the dynamics of biochemical reactions within a biological system. mdpi.commpg.de This ability to trace molecular fates provides a detailed picture of metabolic networks, helping to pinpoint dysregulated pathways and define effective nutritional or therapeutic interventions. maastrichtuniversity.nlsilantes.comalliedacademies.org

Rationale for Carbon-13 Labeling in Natural Product Research

Carbon is the fundamental building block of organic molecules, making Carbon-13 (¹³C) an ideal tracer for studying the metabolism and biotransformation of natural products. alfa-chemistry.comusnh.edu The use of ¹³C-labeled compounds offers several distinct advantages in this field:

Accurate Tracing: ¹³C labeling allows researchers to follow the carbon skeleton of a natural product, providing direct insights into its metabolic fate and the structure of its metabolites. alfa-chemistry.comacademie-sciences.fr This is crucial for understanding how these compounds are processed by the body. alfa-chemistry.com

Enhanced Detection: Analytical techniques like mass spectrometry can easily distinguish between the ¹³C-labeled compound and its unlabeled dietary counterparts, enabling precise quantification without interference. academie-sciences.fracs.org

Structural Elucidation: In NMR spectroscopy, ¹³C offers a much larger chemical shift range (approximately 200 ppm) compared to protons (¹H, approximately 10 ppm). nih.govfrontiersin.org This results in less signal overlap and clearer spectra, which is particularly beneficial for analyzing complex mixtures and determining the structure of unknown metabolites. nih.govnih.gov While the low natural abundance of ¹³C (about 1.1%) is a limitation, isotopic enrichment overcomes this, significantly enhancing the signal. nih.govnumberanalytics.com

Mechanistic Insights: By strategically placing the ¹³C label at specific positions within a molecule, researchers can probe the mechanisms of enzymatic reactions and metabolic pathways with high precision. mdpi.com

These advantages make ¹³C labeling a powerful strategy for a wide range of applications, from determining the bioavailability of dietary flavonoids to elucidating the complex metabolic networks in various organisms. academie-sciences.frfrontiersin.org

Overview of (+)-Catechin Gallate-13C3 as a Research Probe

(+)-Catechin gallate is a type of flavonoid found in various plants, including tea. mdpi.comlcms.cz Its isotopically labeled form, this compound, serves as a specialized research probe for detailed metabolic studies. isotope.com In this compound, three specific carbon atoms have been replaced with the ¹³C isotope. isotope.com

This labeling makes this compound an invaluable tool for applications in metabolomics, biomolecular NMR, and proteomics. isotope.com Researchers can use this labeled compound as an internal standard for accurate quantification in mass spectrometry-based studies. isolife.nlrsc.org By introducing a known amount of the ¹³C-labeled standard into a sample, any variations or degradation that occur during sample preparation and analysis can be accounted for, leading to more reliable and reproducible results. isolife.nl

Furthermore, the use of ¹³C-labeled catechins allows for the detailed tracking of their absorption, distribution, metabolism, and excretion (ADME) in vivo. alfa-chemistry.comresearchgate.net Studies using isotope-labeled catechins have helped to understand their degradation by intestinal microbiota and their subsequent metabolic pathways. researchgate.net The distinct mass of this compound enables its unambiguous detection, providing clear insights into how the body processes these common dietary compounds. academie-sciences.frdntb.gov.ua

Interactive Data Tables

Properties of this compound

| Property | Value |

| Formula | C₁₉¹³C₃H₁₈O₁₀ isotope.com |

| Molecular Weight | 445.35 isotope.com |

| Isotopic Purity | ≥99 atom % ¹³C sigmaaldrich.com |

| Chemical Purity | 97% isotope.com |

| Appearance | Powder sigmaaldrich.com |

| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.com |

Analytical Techniques for Stable Isotope Labeled Compounds

| Technique | Application in ¹³C-Labeled Research |

| Mass Spectrometry (MS) | Quantifies the relative abundance of the labeled tracer to its unlabeled form, allowing for flux analysis and metabolic pathway tracing. maastrichtuniversity.nlacademie-sciences.fr |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information of molecules. ¹³C-labeling enhances signal and allows for the study of the carbon backbone. silantes.comnumberanalytics.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis, used to analyze isotope incorporations in metabolites. maastrichtuniversity.nlresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile compounds, widely used for untargeted metabolomics to differentiate biological signals and determine molecular formulas. nih.govfrontiersin.orgscielo.org.pe |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18O10 |

|---|---|

Molecular Weight |

445.3 g/mol |

IUPAC Name |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1/i8+1,19+1,21+1 |

InChI Key |

LSHVYAFMTMFKBA-CSYONBGUSA-N |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Methodologies for the Preparation and Characterization of + Catechin Gallate 13c3

Advanced Synthetic Routes for Isotopic Incorporation

Chemical synthesis offers a high degree of control over the placement of isotopic labels within a molecule. These methods are essential for producing standards for metabolic research and for detailed mechanistic studies.

The total synthesis of optically pure, isotopically labeled catechins is a significant challenge due to the multiple chiral centers in the flavonoid skeleton. A key strategy involves the asymmetric total synthesis which can yield gram-scale quantities of pure (+)-4-[13C]catechin. researchgate.net This process often starts with the acylation of a phloroglucinol (B13840) derivative with a labeled precursor, such as 1-[13C]acetic acid. researchgate.net The resulting labeled acetophenone (B1666503) is then condensed with a benzaldehyde (B42025) unit to construct the C6-C3-C6 flavonoid backbone. researchgate.net

A critical step in achieving the desired stereochemistry is the resolution of enantiomers, which can be efficiently performed at a late stage in the synthesis using chiral resolving agents like tartaric acid derivatives. researchgate.net This approach has been successfully used to produce not only (+)-[4-13C]catechin but also its enantiomer, which can be epimerized to yield natural (-)-4-[13C]epicatechin. researchgate.net These stereoselective syntheses are crucial for obtaining optically pure labeled compounds necessary for biological studies. researchgate.netgoogle.com

Table 1: Key Reactions in Stereoselective Synthesis of Labeled Catechins

| Step | Reaction | Precursors | Key Reagents | Product |

| 1 | Acylation | Phloroglucinol derivative, 1-[13C]acetic acid | Trifluoroacetic anhydride (B1165640) (TFAA) | C6-C2 acetophenone building block researchgate.net |

| 2 | Condensation | Labeled acetophenone, Benzaldehyde unit | - | C6-C3-C6 flavonoid skeleton researchgate.net |

| 3 | Resolution | Racemic catechin (B1668976) derivative | Tartaric acid derivatives | Optically pure (+)-[4-13C]catechin researchgate.net |

| 4 | Epimerization | (-)-[4-13C]catechin | - | (-)-4-[13C]epicatechin researchgate.net |

Regioselectivity, the ability to introduce an isotope at a specific position in the molecule, is paramount for detailed NMR and mass spectrometry studies. In the synthesis of labeled catechins, the carbon-13 label is often introduced early. For instance, the acylation of a phloroglucinol derivative with 1-[13C]acetic acid specifically places the label at the C-4 position of the resulting catechin. researchgate.net The successful incorporation of the label can be confirmed by 13C-NMR spectroscopy, which would show a strong signal corresponding to the labeled carbon atom. researchgate.net

Another approach involves the use of labeled building blocks in a convergent synthesis. For example, the synthesis of [3,4,8-13C3]daidzein, a related isoflavone, utilized [2-13C]resorcinol as a key labeled precursor. researchgate.net This highlights the strategy of preparing smaller, specifically labeled fragments that are then assembled to form the final complex molecule. This modular approach allows for the precise placement of multiple isotopic labels.

Enzymatic synthesis provides a powerful and highly selective alternative to purely chemical methods for isotopic labeling. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. acs.org For flavonoid synthesis, O-methyltransferases (OMTs) are of particular interest as they can selectively methylate specific hydroxyl groups on the flavonoid scaffold. acs.org While not directly producing a carbon-labeled backbone, this demonstrates the potential for enzymatic modification of catechins.

Enzymes can also be used to construct the core flavonoid structure. For example, recombinant enzymes from Escherichia coli have been used to synthesize isoprenoid diphosphates, which are precursors to a wide range of natural products. nih.gov This approach, using labeled substrates like [2,4,5-13C3]isopentenyl diphosphate (B83284) (IPP) and [2,4,5-13C3]dimethylallyl diphosphate (DMAPP), allows for the creation of selectively labeled larger molecules. nih.gov A mimicked biosynthetic pathway using genes from Camellia sinensis expressed in E. coli has successfully produced catechins, including (-)-epicatechin (B1671481) gallate, from supplied precursors. nih.gov This demonstrates the feasibility of using engineered microbial systems to produce specifically labeled flavonoids.

Regioselective Introduction of Carbon-13 Isotopes

Biosynthetic Precursor Labeling Strategies

Introducing isotopically labeled precursors into biological systems, either in vitro or in vivo, is a fundamental technique for studying the biosynthesis of natural products. This approach allows researchers to trace the metabolic fate of the precursor and elucidate the enzymatic steps involved in the formation of the final compound.

Feeding experiments using isotopically labeled compounds are a cornerstone of biosynthetic research. beilstein-journals.org For flavonoids, labeled precursors such as [U-14C]phenylalanine or [1-14C]acetate have been fed to plant systems like willow tree shoots to produce labeled procyanidins. thieme-connect.com Similarly, cell suspension cultures of Vitis vinifera fed with [1-13C]phenylalanine have yielded 13C-labeled anthocyanins. thieme-connect.com

The use of uniformly 13C-enriched glucose in microbial fermentation is another powerful technique for producing uniformly labeled natural products. nih.gov This method provides a global view of the carbon skeleton's origin. For more specific labeling, precursors closer to the final product in the biosynthetic pathway can be used. For instance, the production of catechins in engineered E. coli was achieved by feeding the cells with eriodictyol, a flavanone (B1672756) intermediate. nih.gov The ability to synthesize and utilize labeled metabolites as analytical standards is crucial for identifying and quantifying the products of these biosynthetic studies. researchgate.net

Table 2: Examples of Labeled Precursors in Biosynthesis Studies

| Labeled Precursor | Organism/System | Resulting Labeled Compound(s) | Reference |

| 1-[13C]acetic acid | Chemical Synthesis | (+)-4-[13C]catechin | researchgate.net |

| [U-14C]phenylalanine | Willow tree shoots | Labeled procyanidin (B600670) B-3, C-2 | thieme-connect.com |

| [1-13C]phenylalanine | Vitis vinifera cell culture | 13C-labeled anthocyanins | thieme-connect.com |

| Eriodictyol | Engineered E. coli | (-)-Epicatechin, (-)-Epicatechin gallate | nih.gov |

Isotopically labeled intermediates are invaluable for confirming proposed biosynthetic pathways and understanding enzymatic mechanisms. beilstein-journals.org The flavonoid biosynthetic pathway is a complex network of reactions, and labeled compounds help to map the flow of metabolites through its various branches. semanticscholar.orgnih.gov

The general phenylpropanoid pathway, which provides the precursors for flavonoids, starts with phenylalanine. nih.govunivpm.it Key enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) catalyze the formation of the basic C6-C3-C6 flavonoid skeleton. semanticscholar.orgunivpm.it Dihydroflavonols are crucial branch-point intermediates that can be directed towards the synthesis of flavonols, flavan-3-ols (like catechin), or anthocyanins. univpm.itbiotech-asia.org

By feeding labeled intermediates and analyzing the resulting products, researchers can confirm the roles of specific enzymes. For example, the conversion of a labeled flavanone to a dihydroflavonol would confirm the action of flavanone 3-hydroxylase (F3H). Similarly, tracing the label from a leucoanthocyanidin to catechin would provide evidence for the activity of leucoanthocyanidin reductase (LAR). univpm.itoup.com These studies, often combining labeled precursors with genetic and enzymatic analyses, are essential for a complete understanding of how complex molecules like (+)-catechin gallate are assembled in nature. oup.comresearchgate.net

Utilization of Labeled Precursors in In Vitro or In Vivo Biosynthesis Studies

Analytical Techniques for Isotopic Purity and Structural Integrity

The characterization of (+)-Catechin Gallate-13C3 relies on a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and various chromatographic techniques. Each method provides unique and complementary information regarding the isotopic enrichment, molecular structure, and purity of the labeled compound.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the verification of isotopic labeling in this compound. It offers high sensitivity and mass accuracy, enabling the differentiation of isotopically labeled compounds from their unlabeled counterparts. nih.govcreative-proteomics.com The introduction of three ¹³C atoms results in a mass shift of M+3, a feature readily detectable by HRMS. sigmaaldrich.com This technique is suitable for confirming the ≥99 atom % ¹³C isotopic purity often required for metabolic studies. sigmaaldrich.com

In metabolite analysis, liquid chromatography coupled with HRMS (LC-HRMS) is a powerful approach for the structural elucidation of known and novel metabolites of catechins. mdpi.comnih.gov By comparing the fragmentation patterns of labeled and unlabeled catechin gallate, researchers can trace metabolic pathways. researchgate.net For instance, the fragmentation of the galloyl ester moiety is a key indicator; its absence or modification in the mass spectrum of a metabolite can signify specific biotransformation reactions. mdpi.comnih.gov The use of ¹³C-labeled standards, like this compound, in conjunction with techniques such as LC-quadrupole/Orbitrap HRMS, allows for simultaneous quantification and isotopic tracing, providing a more complete picture of metabolic processes. escholarship.org

A summary of key mass spectrometry data for this compound is presented in the interactive table below.

Table 1: Mass Spectrometry Data for this compound| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 445.35 | isotope.comsigmaaldrich.com |

| Mass Shift | M+3 | sigmaaldrich.com |

| Isotopic Purity | ≥99 atom % ¹³C | sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position Confirmation and Biomolecular Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for unequivocally determining the position of the ¹³C labels within the this compound molecule. While HRMS confirms the presence of the isotopes, NMR provides detailed structural information, confirming that the labels are at the intended 2, 3, and 4 positions of the catechin backbone. isotope.commdpi.comvulcanchem.com One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals, ensuring the structural integrity of the compound. mdpi.comasianpubs.org The large chemical shift dispersion and narrow peaks in ¹³C NMR spectra are particularly advantageous for resolving complex metabolite mixtures. nih.gov

Beyond structural confirmation, NMR is instrumental in biomolecular studies, investigating the interactions of catechin gallates with biological macromolecules. isotope.commdpi.comscispace.com For instance, NMR has been used to study the interaction of similar compounds like (-)-epigallocatechin (B1671488) gallate (EGCG) with lipid membranes and proteins. nih.govnih.govnih.gov By observing changes in chemical shifts and relaxation times upon interaction with a biological target, researchers can identify the specific parts of the catechin gallate molecule involved in binding. nih.gov The use of ¹³C-labeled compounds enhances the sensitivity of these experiments, facilitating the study of molecular dynamics and orientations within biological systems. researchgate.netias.ac.in

Key NMR applications for the characterization of this compound are highlighted below.

Table 2: NMR Spectroscopy Applications| Application | Description | Reference |

|---|---|---|

| Labeling Position Confirmation | Confirms the specific location of the ¹³C atoms within the molecule. | isotope.commdpi.comvulcanchem.com |

| Structural Integrity | Verifies the overall chemical structure is correct and has not been altered. | asianpubs.org |

| Biomolecular Interaction Studies | Investigates how the molecule interacts with proteins, membranes, and other biological targets. | mdpi.comnih.gov |

Chromatographic Separation Techniques for Labeled Compound Isolation and Quantification

Chromatographic methods are fundamental for the isolation, purification, and quantification of this compound and its metabolites from complex biological matrices. ccsenet.orgnih.gov These techniques separate compounds based on their physicochemical properties, allowing for individual analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of catechins. scioninstruments.comlcms.czthermofisher.com When coupled with UV and MS detectors, it provides a robust platform for both quantification and identification. mdpi.comnih.govlabmix24.com Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small percentage of acid to improve peak shape. nih.govscioninstruments.com

The UV detector, typically set at 280 nm, allows for the quantification of catechins based on their absorbance. scioninstruments.comlcms.cz The MS detector, however, provides much higher specificity and is essential for distinguishing between different catechins and their isotopically labeled analogues. nih.govlabmix24.com The use of a ¹³C₃-labeled internal standard like this compound in HPLC-MS analysis allows for accurate quantification by correcting for variations in sample preparation and instrument response. orgprints.orgresearchgate.net This approach has been successfully used for the analysis of catechins in various samples, including tea extracts and biological fluids. nih.govsemanticscholar.org

A typical HPLC setup for catechin analysis is outlined below.

Table 3: Typical HPLC Conditions for Catechin Analysis| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse Phase | scioninstruments.comlabmix24.com |

| Mobile Phase | Water/Acetonitrile or Methanol with acid (e.g., 0.1% formic or phosphoric acid) | mdpi.comnih.govscioninstruments.com |

| Detection | UV (280 nm) and/or Mass Spectrometry (MS) | scioninstruments.comlcms.cznih.gov |

| Flow Rate | ~1 mL/min | scioninstruments.comlcms.cz |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) offers high-resolution separation and sensitive detection for the analysis of catechins. lcms.czresearchgate.net However, due to the low volatility and thermal instability of catechins, a derivatization step is required prior to GC analysis. nih.govmdpi.com This typically involves silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the compounds. nih.govresearchgate.netbibliotekanauki.pl

GC-MS is particularly useful for separating structurally similar catechins and their epimers. researchgate.netbibliotekanauki.pl The electron ionization (EI) source in the mass spectrometer generates reproducible fragmentation patterns, which can be used for compound identification by matching against spectral libraries. lcms.cz While less common than HPLC for catechin analysis due to the extra derivatization step, GC-MS provides a powerful alternative for the comprehensive profiling of metabolites in various biological samples. nih.gov

Applications of + Catechin Gallate 13c3 in Metabolic Research

Tracing Carbon Flux in Biological Systems

Metabolic flux analysis (MFA) is a key technique used to quantify the rates of metabolic reactions within a biological network. medchemexpress.comnih.gov The use of stable isotope-labeled compounds like (+)-Catechin Gallate-13C3 is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA). medchemexpress.comnih.gov In this approach, cells or organisms are cultured with the ¹³C-labeled substrate. nih.gov As the compound is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. researchgate.net By measuring the pattern and extent of ¹³C labeling in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active metabolic pathways and calculate the flux, or turnover rate, through them. isotope.comnih.gov This allows for a detailed understanding of how cells process the compound and how it, in turn, influences cellular metabolism. researchgate.net

The ¹³C label from this compound acts as a signal, allowing scientists to map the transformation of the parent compound and the distribution of its carbon atoms throughout the cellular metabolic network. medchemexpress.comotsuka.co.jpisotope.com This is crucial for understanding its biological activities and mechanisms of action. For instance, catechins are known to undergo metabolic transformations in the body, and using a labeled version helps to identify and track the formation of various derivatives and their subsequent roles in pathways like the tricarboxylic acid (TCA) cycle. otsuka.co.jpnih.gov

| Metabolite | Isotopomer | Relative Abundance (Control) | Relative Abundance (Treated) | Fold Change |

|---|---|---|---|---|

| Citrate | M+0 | 95.1% | 88.5% | - |

| M+1 | 4.2% | 7.3% | 1.74 | |

| M+2 | 0.7% | 4.2% | 6.00 | |

| Succinate | M+0 | 96.8% | 92.1% | - |

| M+1 | 2.9% | 5.5% | 1.90 | |

| M+2 | 0.3% | 2.4% | 8.00 |

Studies have demonstrated that catechins like epigallocatechin gallate (EGCG) can significantly alter glucose metabolism in various cell models, including cancer cells. nih.govnih.gov These compounds can impact glucose uptake, lactate (B86563) production (glycolysis), and the distribution of glucose-derived carbon into different biosynthetic pathways. nih.govmdpi.com Using this compound in conjunction with labeled glucose (e.g., [1,2-¹³C₂]-D-glucose) allows for sophisticated dual-tracer experiments. nih.gov This methodology can distinguish the metabolic fate of glucose carbons from those of catechin (B1668976) gallate, providing a clear picture of how the compound modulates the cell's central carbon metabolism and redirects metabolic fluxes in response to its presence. nih.gov

A primary application of this compound is to serve as an internal standard for the accurate quantitation of the unlabeled compound and its metabolites in biological samples. medchemexpress.com Beyond simple quantitation, its use in metabolic flux studies allows for the calculation of dynamic parameters like metabolite turnover rates. tesisenred.net By monitoring the rate at which the ¹³C label is incorporated into downstream products and reaches a steady state (isotopic steady state), researchers can calculate the flux rates through specific enzymatic reactions or entire pathways. nih.gov The degree of isotopic enrichment—the percentage of a metabolite pool that has become labeled—provides a direct measure of the contribution of the catechin gallate to that pool. nih.gov For example, measuring the molar enrichment of newly synthesized fatty acids provides a quantitative value for the rate of de novo lipogenesis. nih.gov

| Pathway | Measured Parameter | Control Group | Treated Group (Unlabeled CG) | Finding |

|---|---|---|---|---|

| De Novo Fatty Acid Synthesis | Fractional Synthesis Rate of Palmitate (from ¹³C-Glucose) | 15.2% ± 1.8% | 9.7% ± 1.5% | Significant Reduction |

| Ribose Synthesis (Oxidative PPP) | M+1 Ribose Enrichment (from ¹³C-Glucose) | 8.4% ± 0.9% | 6.1% ± 0.7% | Pathway Activity Decreased |

| Glycolysis | Lactate Secretion Rate (nmol/hr/mg protein) | 250 ± 25 | 180 ± 21 | Glycolytic Flux Reduced |

Elucidation of Specific Metabolic Pathways

Analysis of De Novo Fatty Acid Synthesis and Ribose Synthesis Pathways

Mechanistic Studies of Bioactive Compound Interactions

Understanding the precise molecular mechanisms behind the bioactivity of compounds like (+)-Catechin Gallate is a key goal of pharmacological research. cymitquimica.com This compound and its relatives are known to interact with numerous cellular targets, including enzymes and signaling proteins, to exert their effects. medchemexpress.comnih.gov For example, (-)-Catechin gallate is reported to inhibit COX-1 and COX-2 enzymes. medchemexpress.com Using the ¹³C-labeled version allows researchers to track the direct binding or metabolic modification of such enzymes. Furthermore, catechins are known to modulate critical cell signaling pathways like MAPK and PI3K/AKT. nih.govresearchgate.net Isotope tracing can help elucidate how the compound's metabolism is linked to the activation or inhibition of these cascades, providing a clearer connection between its chemical transformation and its ultimate biological effect. nih.gov The stable isotope label ensures that the compound and its specific metabolic products can be unequivocally identified and quantified within complex cellular extracts, distinguishing them from thousands of other endogenous molecules. isotope.comisotope.com

Identification of Metabolic Transformations and Fates of Catechin Gallates

Research utilizing isotopically labeled compounds like this compound enables scientists to identify the various metabolic transformations that catechin gallates undergo. The primary metabolic routes for tea catechins include methylation, glucuronidation, sulfation, and ring-fission biotransformation. mdpi.comagriculturejournals.cz The presence of the 13C label allows for the unambiguous identification of metabolites derived from the parent compound amidst a complex biological matrix.

For instance, studies on the structurally similar and more abundant epigallocatechin gallate (EGCG) show it is metabolized by enzymes such as catechol-O-methyltransferase (COMT). agriculturejournals.cz The use of labeled catechins helps in confirming these pathways and discovering new metabolites. The detection of labeled metabolites in various biological fluids and tissues, including plasma, liver, and intestinal mucosa, provides a comprehensive map of the compound's fate. mdpi.comjst.go.jp

The intestinal microbiota also plays a crucial role in the breakdown of catechin gallates. acs.org In vitro models using pig cecum have demonstrated that flavan-3-ols are extensively metabolized by gut bacteria, leading to the formation of smaller phenolic acids. acs.org Using this compound in such models would allow for precise quantification of the extent of microbial degradation and the identification of specific bacterial metabolites.

Investigation of Compound Processing within Biological Systems

The journey of this compound through a biological system can be meticulously followed from ingestion to excretion. Despite low absorption rates, catechins are rapidly distributed throughout the body or converted to metabolites. agriculturejournals.cz Studies with labeled EGCG have shown its presence, along with its metabolites, in a wide array of tissues and fluids such as serum, saliva, feces, urine, liver, kidneys, and even the brain, indicating it can cross the blood-brain barrier. mdpi.comnih.gov

The use of this compound allows researchers to determine the concentration and residence time of the compound and its metabolites in different compartments of the body. This information is critical for understanding its bioavailability and the potential for systemic effects. nih.gov Efflux transporters like Pgp, MRP1, and MRP2 have been identified as playing a role in the absorption and excretion of green tea catechins, and labeled compounds are invaluable in studying the kinetics of these transport processes. nih.gov

Revelation of On-Target and Off-Target Metabolic Effects in Experimental Systems

Isotope-labeled compounds are essential for differentiating between the direct (on-target) and indirect (off-target) metabolic effects of a substance. When cells or organisms are treated with this compound, the 13C label can be traced into various metabolic pathways, revealing how the compound perturbs cellular metabolism.

For example, studies using 13C-labeled glucose have shown that EGCG can affect glycolysis and the TCA cycle in cancer cells. frontiersin.orgnih.gov By using this compound, researchers can directly observe how the carbon atoms from the catechin gallate molecule are incorporated into other metabolites or influence the flux through key metabolic pathways. This can reveal on-target effects, such as the inhibition of specific enzymes involved in lipid metabolism, and off-target effects, like broader changes in energy metabolism. mdpi.comresearchgate.net Such studies have demonstrated that EGCG can downregulate genes related to lipogenesis and decrease the incorporation of dietary lipids into tissues. researchgate.net

Interrogation of Cellular Metabolism in Model Systems

The application of this compound extends to in vitro and other model systems, providing a powerful tool to probe cellular metabolism and molecular interactions.

Application in Cell Culture Models for Metabolic Pathway Perturbations

In cell culture models, this compound can be used to study how catechin gallates influence cellular metabolic pathways. For example, research on EGCG has shown its ability to modulate glucose metabolism, inhibit enzymes like lactate dehydrogenase A (LDHA), and affect amino acid and nucleotide metabolism in cancer cells. frontiersin.orgnih.govnih.gov

By introducing this compound to cell cultures, scientists can trace the labeled carbons to understand how the compound itself is metabolized by the cells and how it perturbs existing metabolic fluxes. This can provide insights into its mechanisms of action, such as inducing non-apoptotic cell death in cancer cells through the generation of reactive oxygen species (ROS) and lysosomal membrane permeabilization. nih.gov

| Metabolic Pathway | Observed Effect of Catechin Gallates (e.g., EGCG) | Potential Application of this compound |

|---|---|---|

| Glycolysis and TCA Cycle | Inhibition of LDHA, altered glucose consumption. nih.gov | Trace the incorporation of labeled carbons into pathway intermediates. |

| Amino Acid Metabolism | Altered levels of aspartate, asparagine, and histidine metabolites. frontiersin.org | Determine the influence on amino acid synthesis and degradation. |

| Nucleotide Metabolism | Changes in nucleotide levels. frontiersin.org | Assess the impact on nucleic acid synthesis. |

| Lipid Metabolism | Downregulation of lipogenesis-related genes. researchgate.net | Quantify the contribution of catechin gallate carbons to fatty acid pools. |

Studies in Recombinant Systems for Biosynthetic Pathway Engineering

Recombinant systems, such as genetically engineered E. coli, are used to study and optimize the biosynthesis of catechins. nih.govmdpi.com The entire biosynthetic pathway for catechins, involving multiple enzymes, can be reconstructed in these systems. mdpi.comresearchgate.net

The use of labeled precursors in these systems is common, but introducing a labeled intermediate like this compound could help to dissect the later steps of more complex catechin biosynthesis or modification pathways. This can aid in identifying bottlenecks and regulatory points in the engineered pathway, ultimately leading to enhanced production of desired catechins. mdpi.com

Protein Binding and Interaction Studies Using Labeled Analogues

The biological effects of catechin gallates are often mediated by their binding to proteins. mdpi.com The galloyl moiety is particularly important for these interactions. mdpi.comresearchgate.net While various spectroscopic and computational methods are used to study these interactions, labeled analogues provide a direct way to quantify binding and identify binding partners. jst.go.jpacs.org

Using this compound in protein interaction studies, for instance with serum albumins, can help to precisely determine binding affinities and stoichiometries. nih.gov In complex biological mixtures, the 13C label allows for the specific detection of the catechin gallate bound to proteins, helping to identify novel protein targets and understand the structural basis for these interactions. mdpi.comresearchgate.net

| Protein Target | Significance of Interaction | Potential Role of this compound |

|---|---|---|

| Serum Albumin (e.g., BSA, HSA) | Transport and stabilization in the bloodstream. acs.orgnih.gov | Quantify binding parameters and conformational changes using NMR or MS. |

| Enzymes (e.g., COX-1, COX-2, LDHA) | Inhibition of enzyme activity related to inflammation and cancer metabolism. medchemexpress.comnih.gov | Confirm direct binding and study the mechanism of inhibition. |

| Receptors (e.g., 67-kDa laminin (B1169045) receptor) | Mediation of cellular uptake and signaling pathways. nih.gov | Trace receptor-ligand interactions and downstream signaling events. |

| Transcription Factors | Modulation of gene expression. researchgate.net | Identify direct binding to transcription factors and their impact on DNA binding. |

Methodological Considerations in Using + Catechin Gallate 13c3

Optimization of Tracer Administration and Incubation Protocols

The successful application of stable isotope tracers hinges on carefully designed experimental protocols. While (+)-Catechin Gallate-13C3 is primarily used as an internal standard for quantification, the principles of tracer experiments are foundational to the Stable Isotope Resolved Metabolomics (SIRM) context in which it is employed. acs.orgresearchgate.net

Key considerations for protocol optimization include:

Preparation of Standards: Labeled standards such as Catechin-13C3 gallate are typically dissolved in an appropriate solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. acs.orgau.dk From this stock, working solutions are prepared, often in a mixture containing other labeled internal standards (IS mix) to be added to samples. au.dk

Incubation Time: In tracer studies where a labeled precursor is used to track metabolic flux (e.g., 13C-glucose), the incubation time is a critical parameter. nih.gov The duration must be sufficient to allow for the tracer to be incorporated into downstream metabolites but short enough to avoid a complete replacement of the unlabeled pool, which would prevent the determination of turnover rates.

Tracer Concentration: The concentration of the isotopic tracer administered must be carefully chosen. It should be high enough to be detectable above the natural abundance of the isotope but not so high as to cause non-physiological perturbations to the metabolic system under study. nih.gov

Metabolic Steady State: For metabolic flux analysis, it is often necessary for the system (e.g., cell culture) to be in a metabolic steady state, where the rates of metabolite consumption and production are balanced. This allows for more straightforward interpretation of labeling patterns. researchgate.net

Strategies for Sample Preparation and Metabolite Extraction

The goal of sample preparation is to efficiently extract the analytes of interest from a complex biological matrix while minimizing degradation, contamination, and analytical interference. mdpi.com The choice of method depends heavily on the analyte's properties and the sample matrix. mdpi.com For catechins, including (+)-Catechin Gallate, various techniques have been developed.

Common extraction strategies include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous phase and an organic solvent. jrespharm.com A common system for plasma metabolomics uses a methanol (B129727)/chloroform/water mixture to separate polar and non-polar metabolites. jrespharm.com

Solid-Phase Extraction (SPE): SPE is a widely used method for sample clean-up and concentration. mdpi.com For catechins and their metabolites in plasma or urine, C18 or hydrophilic-lipophilic balanced (HLB) cartridges are often employed. The sample is loaded onto the cartridge, interfering substances are washed away, and the retained analytes are then eluted with a suitable solvent like acetone/water/acetic acid. mdpi.com

Protein Precipitation (PP): In plasma or serum samples, high protein content can interfere with analysis. PP, typically using cold organic solvents like methanol or acetonitrile (B52724), is a common first step to remove the bulk of proteins before further extraction or direct analysis. mdpi.com

Solvent Extraction for Plant Tissues: For plant materials, such as hemp or willow bark, extraction often involves homogenizing the sample and extracting with solvents like methanol, ethanol (B145695), or water, sometimes with the addition of an acid like formic acid (FA) or hydrochloric acid (HCl) to improve yield. acs.orgau.dk Sonication can be used to enhance the extraction efficiency. nih.gov

The following table summarizes various extraction methods used for catechins from different biological matrices.

| Matrix | Extraction Method | Key Parameters | Source(s) |

| Plant Material (Hemp) | Solvent Extraction | Samples were diluted 10-fold with 5% acetonitrile (ACN) containing an internal standard mix. | acs.org |

| Plant Material (Tea Waste) | Sonication with Ethanol | 50% ethanol solution yielded the highest total catechins. | nih.gov |

| Plant Material (Willow Bark) | Solvent Extraction | Tested solvents included hot water, water + 1% FA, 100% MeOH, and 100% MeOH + 1% FA/HCl. | au.dk |

| Plasma | Liquid-Liquid Extraction | Methanol/water/chloroform co-solvent system used to fractionate metabolites. | jrespharm.com |

| Plasma / Urine | Solid-Phase Extraction | C18 or HLB cartridges are common; elution with acetone/water/acetic acid or methanol. | mdpi.com |

It is crucial to add the stable isotope-labeled internal standard, such as this compound, at the earliest possible stage of sample preparation. This ensures that it experiences the same processing conditions and potential losses as the unlabeled analyte, enabling accurate correction during data analysis. nist.gov

Data Analysis and Interpretation in Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that uses isotope tracers to follow metabolic pathways and quantify fluxes within a biological system. nih.gov The analysis of data from SIRM experiments requires specialized software and a deep understanding of isotope labeling patterns. frontiersin.org

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical technique used to determine the synthesis rates of biological polymers. nih.gov It analyzes the relative abundances of a molecule's mass isotopomers (molecules that differ only in the number of isotopic substitutions) measured by mass spectrometry after the administration of a stable isotope-labeled precursor. nih.govresearcher.life

The core principles of MIDA are:

Precursor Enrichment (p): By comparing the observed mass isotopomer distribution in a product polymer to the statistically predicted distribution (based on a binomial or multinomial expansion), MIDA calculates the isotopic enrichment of the immediate precursor pool from which the polymer was synthesized. nih.gov This solves the critical problem of determining the "true" precursor enrichment, which is often difficult to measure directly. nih.gov

Fractional Synthesis: Once the precursor enrichment is known, the fraction of polymer molecules that were newly synthesized during the experiment can be calculated. nih.gov

Flux Calculation: By combining fractional synthesis data with decay kinetics, absolute rates of biosynthesis can be determined. nih.gov

While MIDA is a powerful tool for studying biosynthesis, its application requires that the polymer is formed from two or more repeating precursor subunits. researcher.life The technique has been applied to study the synthesis of glucose, fatty acids, and cholesterol. nih.gov It is important to note that certain experimental conditions, such as significant isotopic gradients in the precursor pool, can lead to inaccurate results. nih.gov

The most common application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification in mass spectrometry. acs.orgresearchgate.net This approach is considered the gold standard for quantitative LC-MS analysis because the SIL-IS has nearly identical chemical and physical properties to the analyte. nist.gov

The advantages of using a SIL-IS include:

Compensation for Sample Loss: The SIL-IS is added to the sample at the beginning of the workflow and experiences the same losses as the analyte during extraction, clean-up, and derivatization.

Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement in the MS source, affect the analyte and the co-eluting SIL-IS similarly, allowing for reliable correction.

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations in injection volume and instrument response are accounted for, leading to significantly improved measurement precision. nist.gov

In practice, a known amount of this compound is spiked into each sample. A calibration curve is generated by analyzing standards containing fixed amounts of the SIL-IS and varying concentrations of the unlabeled analyte. The ratio of the analyte peak area to the SIL-IS peak area is plotted against the analyte concentration to create the calibration curve, which is then used to determine the concentration in the unknown samples. researchgate.net

Mass Isotopomer Distribution Analysis (MIDA)

Assessment of Isotope Exchange and Epimerization in Experimental Systems

A critical consideration when working with catechins is their propensity for epimerization—the conversion of an epimer to its counterpart (e.g., (+)-catechin to (-)-epicatechin). researchgate.net This chemical change can be induced by factors such as heat or pH during sample extraction and storage, leading to inaccurate quantification of the original catechin (B1668976) composition. researchgate.netresearchgate.net

Recent studies have demonstrated that using stable isotope dilution LC-MS is a robust method to control for the effects of epimerization. researchgate.netresearchgate.net In one study, researchers used catechin-2,3,4-13C3 and epicatechin-2,3,4-13C3 as internal standards. researchgate.net They found that when these SIL-ISs were used, the measured concentrations of catechin and epicatechin remained stable even after prolonged storage, which caused significant epimerization. researchgate.net In contrast, using a structurally unrelated internal standard led to highly inaccurate results, as it could not account for the interconversion of the epimers. researchgate.netresearchgate.net

This highlights the necessity of using a specific SIL-IS for each compound of interest, especially when dealing with chemically labile molecules like catechins. The use of this compound, in conjunction with its corresponding epimer standard, (-)-Epicatechin (B1671481) Gallate-13C3, would be the most rigorous approach to accurately quantify both compounds in a sample by accounting for any epimerization that occurs during analysis. researchgate.net

Future Directions in Research Utilizing + Catechin Gallate 13c3

Advancements in High-Throughput Metabolic Profiling with Labeled Compounds

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. The use of stable isotope-labeled compounds like (+)-Catechin Gallate-13C3 is revolutionizing this field. By introducing a compound with a known isotopic signature, researchers can unequivocally distinguish the compound and its metabolic derivatives from the thousands of endogenous molecules within a cell or organism. researchgate.net This overcomes a major challenge in untargeted metabolomics: discriminating biological signals from background noise and artifacts. researchgate.net

Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary platforms for these studies. nih.govmdpi.com When analyzing samples treated with this compound, mass spectrometry can easily detect the unique isotopic pattern of the parent compound and any subsequent metabolites that retain the 13C-labeled core, facilitating their identification. acs.orgmetwarebio.com This approach enables metabolic flux analysis (MFA), a powerful technique to measure the rates of metabolic reactions within a biological system. metwarebio.comnih.gov Tracing the 13C label from this compound allows for the quantitative measurement of its uptake, biotransformation (e.g., methylation, glucuronidation), and degradation by host or microbial enzymes. agriculturejournals.cznih.gov High-throughput methods, such as flow-injection mass spectrometry, can rapidly profile these labeled metabolites, accelerating the pace of research. acs.orgethz.ch

| Feature | Analysis with Unlabeled Compounds | Analysis with this compound |

| Signal Discrimination | Difficult to distinguish from endogenous, isobaric compounds. High risk of false positives. researchgate.net | The unique mass and isotopic pattern of the 13C3-label provides a clear and unambiguous signal. researchgate.net |

| Metabolite Identification | Relies on matching fragmentation patterns and retention times to databases, which can be ambiguous. | Metabolites retain the isotopic label, simplifying their identification as derivatives of the parent compound. mdpi.comnih.gov |

| Pathway Tracing | Infers metabolic pathways based on static snapshots of metabolite levels. | Directly traces the path of carbon atoms from the parent compound through sequential metabolic reactions. metwarebio.comnih.gov |

| Metabolic Flux Analysis | Not directly possible; provides only steady-state concentration data. | Enables quantitative measurement of reaction rates and pathway activities (fluxomics). metwarebio.comnih.govnih.gov |

Integration with Systems Biology and Multi-Omics Approaches

By treating a biological system with this compound and performing multi-omics analysis, researchers can build comprehensive regulatory networks. frontiersin.org For example, metabolomic analysis would track the fate of the labeled catechin (B1668976), while parallel transcriptomic (e.g., RNA-Seq) and proteomic analyses would reveal changes in gene and protein expression induced by the compound. nih.govnih.gov This integrated approach can uncover how this compound modulates specific signaling pathways. If the metabolism of the labeled catechin correlates with the upregulation of certain enzymes (proteomics) and their corresponding genes (transcriptomics), it provides strong evidence for a direct regulatory link. numberanalytics.com This methodology moves beyond simple correlation to establish causative relationships between the compound's metabolism and its biological effects. nih.gov

| Omics Platform | Core Analysis | Contribution of this compound |

| Metabolomics | Measures levels of small-molecule metabolites. metwarebio.com | Traces the precise metabolic fate and flux of the catechin gallate, identifying its biotransformation products. nih.gov |

| Proteomics | Quantifies the abundance of proteins. digit-biotech.eunumberanalytics.com | Helps identify specific proteins (e.g., enzymes, transporters) that directly interact with or are modulated by the catechin and its metabolites. |

| Transcriptomics | Measures gene expression levels (mRNA). nih.gov | Links the presence of the catechin to changes in gene regulation, revealing the genetic pathways it influences. |

| Systems Biology | Integrates multi-omics data to model biological networks. frontiersin.orgvascular-proteomics.com | Provides the functional data layer that connects the chemical entity to its cascading effects on genes, proteins, and metabolic networks. nih.gov |

Exploration of Novel Biological Targets and Pathways Mediated by Catechin Gallates

A primary goal in natural product research is to identify the specific molecular targets through which a compound exerts its biological effects. Catechin gallates and related flavonoids are known to interact with a wide array of proteins and influence numerous signaling pathways. nih.govmdpi.combohrium.com For instance, the related compound (-)-Epigallocatechin (B1671488) gallate (EGCG) has been shown to interact with targets involved in cell proliferation, apoptosis, and inflammation, such as metalloproteinases, DNA methyltransferases (DNMTs), and various receptor tyrosine kinases. nih.govnih.govmdpi.com

The use of this compound provides a sophisticated tool for target identification. One advanced technique is chemical proteomics, where the labeled compound could be modified to act as a probe that covalently binds to its protein targets upon activation. Subsequent proteomic analysis would identify proteins that have been "tagged" with the 13C3-label, revealing them as direct interactors. Furthermore, by tracing where the 13C atoms accumulate within a cell, researchers can pinpoint organelles or metabolic pools where the compound is most active. This allows for the discovery of novel biological activities and pathways that were previously unknown, moving beyond the established targets of similar catechins. medchemexpress.comencyclopedia.pub

| Potential Target/Pathway | Known Function | Rationale for Investigation with this compound |

| Cyclooxygenase (COX) Enzymes | Involved in inflammation and pain signaling. medchemexpress.commedchemexpress.com | (-)-Catechin gallate is a known inhibitor of COX-1 and COX-2; the labeled version can be used to study the kinetics and mechanism of this inhibition in vivo. medchemexpress.com |

| Matrix Metalloproteinases (MMPs) | Degrade extracellular matrix; involved in cancer cell invasion and metastasis. nih.govmdpi.com | EGCG inhibits MMPs; labeled (+)-Catechin Gallate could confirm this interaction and trace the downstream metabolic consequences of MMP inhibition. nih.gov |

| DNA Methyltransferases (DNMTs) | Enzymes that mediate epigenetic gene silencing. mdpi.comnih.gov | EGCG is known to inhibit DNMTs; tracing the labeled catechin can help elucidate its role in epigenetic modulation and its impact on gene expression. mdpi.com |

| Receptor Tyrosine Kinases (RTKs) | Cell surface receptors that regulate cell growth, proliferation, and differentiation. nih.gov | Many catechins modulate RTK signaling; the labeled compound can help identify specific receptors and quantify the impact on downstream pathways. bohrium.comencyclopedia.pub |

Development of New Isotopic Labeling Strategies for Complex Natural Products

The full potential of labeled compounds in research is dependent on the ability to synthesize them efficiently and with high precision. The chemical synthesis of complex natural products like flavonoids is a significant challenge, which is compounded when specific isotopic labeling is required. acs.org Future research will focus on developing more versatile and efficient labeling strategies applicable to molecules like this compound.

Current approaches include total chemical synthesis, where labeled precursors are incorporated early in a multi-step process, and biosynthetic methods. acs.orgmusechem.com Biosynthetic approaches that engineer host organisms (like yeast or E. coli) to produce the desired natural product from simple labeled starting materials (e.g., 13C-glucose) are particularly promising. nih.govresearchgate.net Another emerging area is late-stage functionalization, a chemical strategy that aims to introduce an isotopic label into a fully formed natural product in the final steps of a synthesis. musechem.com This can be more efficient and allows for the creation of a wider variety of labeled compounds from a single precursor. Developing these new synthetic methodologies will be crucial for expanding the toolkit of labeled natural products available to researchers, enabling more sophisticated experiments to probe biological systems. nih.gov

| Labeling Strategy | Description | Advantages for Complex Molecules | Challenges for Complex Molecules |

| Total Chemical Synthesis | Step-by-step construction of the molecule from simple, labeled chemical precursors. acs.org | Precise control over the position of the isotopic label(s). | Can be very lengthy, with low overall yields. Stereochemical control is often difficult. acs.org |

| Biosynthesis / Host Engineering | Genetically modifying a microorganism to produce the natural product from a simple labeled substrate (e.g., 13C-glucose). nih.govresearchgate.net | Can produce complex structures that are difficult to synthesize chemically. Potentially high yields and stereospecificity. | Requires extensive genetic engineering and optimization of fermentation conditions. May result in non-specific labeling patterns. |

| Late-Stage Functionalization | Chemically modifying the complex natural product near the end of the synthesis to introduce the label. musechem.com | Highly efficient; allows for the labeling of multiple positions from a common advanced intermediate. | Requires the development of highly selective chemical reactions that do not disturb the rest of the complex molecule. |

| Semi-Synthesis | Chemically modifying a naturally extracted precursor that is already structurally complex. | Leverages nature's ability to build the core structure, reducing the number of synthetic steps. | Dependent on the availability of suitable natural precursors. |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (+)-Catechin Gallate-13C3 with high isotopic purity?

this compound is synthesized using ¹³C-labeled precursors, such as gallic acid-¹³C₃, through enzymatic or chemical esterification. Characterization involves nuclear magnetic resonance (NMR) to confirm structural integrity and isotope distribution, coupled with high-resolution mass spectrometry (HRMS) to verify isotopic purity (≥99 atom% ¹³C). Liquid chromatography (LC) or gas chromatography (GC) methods are employed to assess chemical purity (≥97% by CP) and stability under storage conditions (0–6°C) .

Q. How can researchers validate the inhibitory effects of this compound on COX-1/COX-2 enzymes in vitro?

Standard assays include:

- Enzyme activity assays : Use recombinant COX-1/COX-2 proteins with arachidonic acid as a substrate. Measure prostaglandin production via ELISA or fluorescence-based methods.

- Dose-response curves : Determine IC₅₀ values with at least three biological replicates.

- Controls : Include non-labeled (-)-Catechin gallate as a reference compound and NSAIDs (e.g., aspirin) for comparative analysis .

Q. What analytical techniques are critical for assessing the stability and solubility of this compound in physiological buffers?

Solubility is evaluated using HPLC-UV at wavelengths near 280 nm, with aqueous buffers (pH 7.4) and organic solvents (e.g., DMSO). Stability studies employ accelerated degradation protocols (e.g., 40°C/75% RH) and LC-MS/MS to monitor decomposition products. Polar surface area and logP values (predicted via computational tools) guide formulation strategies .

Advanced Research Questions

Q. How do isotopic substitutions (¹³C) in this compound influence its pharmacokinetic profile compared to non-labeled analogs?

Isotope effects are assessed via:

- Tracer studies : Administer ¹³C-labeled and non-labeled compounds in parallel in animal models. Use LC-MS/MS to compare absorption, distribution, and excretion rates.

- Metabolic profiling : Track ¹³C incorporation into metabolites using stable isotope-resolved metabolomics (SIRM).

- Computational modeling : Predict isotope-induced changes in binding affinity to COX enzymes using molecular dynamics simulations .

Q. What experimental strategies can resolve contradictions in reported COX-1/COX-2 inhibition data for this compound?

Discrepancies may arise from variations in enzyme sources (recombinant vs. tissue-derived), substrate concentrations, or assay temperatures. To address this:

- Standardize protocols : Adopt uniform assay conditions (e.g., 25°C, 10 µM arachidonic acid).

- Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables.

- Purity verification : Re-test batches with NMR and HRMS to exclude impurities as a source of variability .

Q. How can isotope dilution mass spectrometry (IDMS) improve quantification accuracy of this compound in complex biological matrices?

IDMS involves spiking samples with a known quantity of ¹³C-labeled internal standard. Key steps:

- Calibration curves : Prepare using matrix-matched standards to account for ion suppression/enhancement.

- Mass transitions : Monitor unique fragment ions (e.g., m/z 442 → 305 for ¹³C-labeled compound) to minimize interference.

- Validation : Assess precision (CV <15%), accuracy (80–120% recovery), and limit of quantification (LOQ <1 ng/mL) .

Q. What advanced structural elucidation techniques differentiate this compound from its stereoisomers or degradation products?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases.

- 2D NMR : Correlate ¹H-¹³C HSQC spectra to confirm stereochemistry and isotope positioning.

- X-ray crystallography : Resolve crystal structures to unambiguously assign configuration and hydrogen-bonding networks .

Q. How can researchers design dose-escalation studies to evaluate the therapeutic window of this compound in inflammatory models?

- In vivo models : Use LPS-induced murine inflammation, measuring cytokines (IL-6, TNF-α) and COX-2 expression.

- Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) at incremental doses.

- Pharmacodynamic modeling : Relate plasma concentrations to COX inhibition efficacy and adverse effects .

Methodological Best Practices

Q. What criteria should guide the selection of reference standards for comparative studies with this compound?

- Isotopic authenticity : Use commercial or custom-synthesized standards with verified ¹³C positions (e.g., Sigma-Aldrich, HY-N0356S).

- Purity thresholds : ≥98% chemical purity (HPLC-UV) and absence of endotoxins (LAL assay).

- Documentation : Provide certificates of analysis (CoA) detailing storage conditions and batch-specific data .

Q. How should conflicting data on the solubility and bioavailability of this compound be addressed in grant proposals or publications?

- Transparency : Disclose all experimental parameters (e.g., buffer composition, temperature).

- Multi-modal validation : Cross-validate solubility data using nephelometry, UV-Vis, and computational tools (e.g., COSMO-RS).

- Pre-registration : Submit study protocols to repositories like Open Science Framework (OSF) to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.